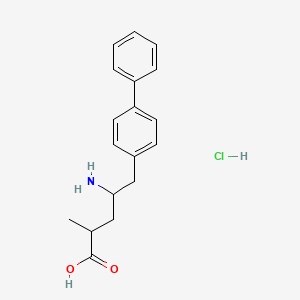
1,7-Dibromo-1,2,3,4-tetrahydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Dibromo-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C10H10Br2 It is a derivative of tetrahydronaphthalene, where two bromine atoms are substituted at the 1 and 7 positions
准备方法
1,7-Dibromo-1,2,3,4-tetrahydronaphthalene can be synthesized through the bromination of 1,2,3,4-tetrahydronaphthalene. The process involves the addition of bromine to a solution of 1,2,3,4-tetrahydronaphthalene in a suitable solvent, such as carbon tetrachloride, under controlled conditions. The reaction is typically carried out at low temperatures to ensure selective bromination at the desired positions .
Industrial production methods for this compound are not extensively documented, but the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes.
化学反应分析
1,7-Dibromo-1,2,3,4-tetrahydronaphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide, amine, or alkoxide ions, leading to the formation of various substituted tetrahydronaphthalene derivatives.
Reduction Reactions: The compound can be reduced to 1,2,3,4-tetrahydronaphthalene by using reducing agents like zinc in acetic acid.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding naphthalene derivatives.
Common reagents used in these reactions include bromine, zinc, acetic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,7-Dibromo-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Chemical Research: It is employed in studies related to reaction mechanisms and the development of new synthetic methodologies.
作用机制
The mechanism of action of 1,7-dibromo-1,2,3,4-tetrahydronaphthalene in chemical reactions involves the reactivity of the bromine atoms. These atoms can participate in various substitution and elimination reactions, facilitating the formation of new chemical bonds and structures. The molecular targets and pathways involved depend on the specific reactions and conditions used.
相似化合物的比较
1,7-Dibromo-1,2,3,4-tetrahydronaphthalene can be compared with other dibromo-tetrahydronaphthalene derivatives, such as:
- 1,2-Dibromo-1,2,3,4-tetrahydronaphthalene
- 1,3-Dibromo-1,2,3,4-tetrahydronaphthalene
- 1,4-Dibromo-1,2,3,4-tetrahydronaphthalene
These compounds share similar structural features but differ in the positions of the bromine atoms, which can influence their reactivity and applications
属性
分子式 |
C10H10Br2 |
|---|---|
分子量 |
289.99 g/mol |
IUPAC 名称 |
1,7-dibromo-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H10Br2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3H2 |
InChI 键 |
ZDUFDVDPEWTUFU-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2=C(C1)C=CC(=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-butyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate](/img/structure/B14777512.png)
![2-[2-(4-Bromophenyl)ethynyl]pyridine](/img/structure/B14777522.png)

![4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde](/img/structure/B14777530.png)




![3-[2-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14777549.png)

![benzyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylcarbamate](/img/structure/B14777581.png)
